MFCD01551654
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Description
MFCD01551654 is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3'-(2,4-pyrimidinediyldiimino)dibenzoic acid is 350.10150494 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3,3’-(2,4-pyrimidinediyldiimino)dibenzoic acid is the construction of three-dimensional metal–organic frameworks (MOFs) . These MOFs are structures that consist of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Mode of Action
The compound interacts with its targets by acting as a linker in the formation of MOFs . It has been successfully used to form a potassium 3D-MOF . The compound’s interaction with its targets results in the formation of a three-dimensional structure, where layers formed by potassium ions and carboxylate groups are separated by this organic ligand .
Biochemical Pathways
The formation of mofs can have various applications in gas storage, catalysis, drug delivery, and more . Therefore, the compound’s action could indirectly affect various biochemical pathways depending on the specific application of the MOFs.
Result of Action
The result of the compound’s action is the successful formation of a potassium 3D-MOF . This MOF has a three-dimensional structure, where layers formed by potassium ions and carboxylate groups are separated by the organic ligand . The formation of such MOFs can have various applications in areas like gas storage, catalysis, drug delivery, and more .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the formation of mofs
Properties
IUPAC Name |
3-[[2-(3-carboxyanilino)pyrimidin-4-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16(24)11-3-1-5-13(9-11)20-15-7-8-19-18(22-15)21-14-6-2-4-12(10-14)17(25)26/h1-10H,(H,23,24)(H,25,26)(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWHTJMFMSLAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.